2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an azidomethyl group and a fluoro-nitrophenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole typically involves multiple steps One common method includes the reaction of 2-fluoro-4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Sodium azide is commonly used for introducing the azidomethyl group.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups such as amino, nitro, or azido groups.
Scientific Research Applications
2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The azidomethyl group can undergo click chemistry reactions, forming stable triazole rings. This property is exploited in various applications, including drug development and material science. The fluoro-nitrophenyl group can interact with biological molecules, potentially inhibiting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azidomethyl)-5-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazole
- 2-(Azidomethyl)-5-(2-bromo-4-nitrophenyl)-1,3,4-oxadiazole
- 2-(Azidomethyl)-5-(2-iodo-4-nitrophenyl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-(Azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole lies in the presence of the fluoro group, which imparts distinct electronic properties to the molecule. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
919122-25-1 |
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Molecular Formula |
C9H5FN6O3 |
Molecular Weight |
264.17 g/mol |
IUPAC Name |
2-(azidomethyl)-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H5FN6O3/c10-7-3-5(16(17)18)1-2-6(7)9-14-13-8(19-9)4-12-15-11/h1-3H,4H2 |
InChI Key |
MNFCYMRKFPBGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C2=NN=C(O2)CN=[N+]=[N-] |
Origin of Product |
United States |
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